Doxepin-N-beta-D-Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H29NO7 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(3S,4R,5R,6R)-6-[[(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C25H29NO7/c1-26(2,24-22(29)20(27)21(28)23(33-24)25(30)31)13-7-11-17-16-9-4-3-8-15(16)14-32-19-12-6-5-10-18(17)19/h3-6,8-12,20-24,27-29H,7,13-14H2,1-2H3/b17-11+/t20-,21+,22-,23?,24-/m1/s1 |
InChI Key |
HIWVLLQQFXUDIX-MSBDJBBOSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[C@H]4[C@@H]([C@@H]([C@@H](C(O4)C(=O)[O-])O)O)O |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Enzymology and Biotransformation Pathways of Doxepin N Beta D Glucuronide Formation
Mechanistic Principles of N-Glucuronidation Reactions
Glucuronidation is a major Phase II metabolic pathway that converts lipophilic compounds into more polar, water-soluble metabolites, facilitating their excretion. rsc.orgnih.gov The reaction involves the transfer of a glucuronic acid moiety from the high-energy donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate molecule. researchgate.netnih.gov This conjugation reaction is catalyzed by the superfamily of enzymes known as uridine diphosphate-glucuronosyltransferases (UGTs). researchgate.netnih.gov
N-glucuronidation specifically involves the attachment of glucuronic acid to a nitrogen atom within the substrate molecule. rsc.org This can occur with primary, secondary, and tertiary amines, as well as other nitrogen-containing structures. rsc.orgresearchgate.net The reaction proceeds via a direct SN2-like mechanism, where the nitrogen atom of the substrate acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid portion of UDPGA. nih.govoptibrium.com This process results in the formation of a β-D-glucuronide conjugate and the release of UDP. nih.gov The resulting glucuronide is more hydrophilic and is often a substrate for efflux transporters that mediate its elimination from the body. rsc.orgnih.gov
Identification and Characterization of Uridine Diphosphate-Glucuronosyltransferase (UGT) Isoforms Catalyzing Doxepin (B10761459) N-Glucuronidation
The N-glucuronidation of doxepin, a tricyclic antidepressant with a tertiary amine group, is catalyzed by specific UGT isoforms. frontiersin.orgoup.com Research has identified key enzymes responsible for this biotransformation.
In vitro studies utilizing recombinant human UGT enzymes have been crucial in identifying the specific isoforms that catalyze the N-glucuronidation of doxepin. These studies have pointed to UGT1A4 and UGT2B10 as the primary enzymes involved. researchgate.netfrontiersin.org UGT1A4 is known to catalyze the N-glucuronidation of various tricyclic antidepressants, including doxepin. frontiersin.orgoup.comfrontiersin.org
Kinetic studies have further characterized the interaction between doxepin and these enzymes. Doxepin has been shown to be a potent inhibitor of UGT2B10 activity. nih.gov In experiments with human liver microsomes, doxepin demonstrated relatively specific inhibition of UGT2B10. corning.com For instance, at a concentration of 10 µM, doxepin inhibited UGT2B10 activity by 57%, while inhibition of other tested UGT isoforms was less than 15%. corning.com This specificity allows doxepin itself to be used as a chemical inhibitor probe for UGT2B10 in in vitro reaction phenotyping studies. corning.com The inhibition constant (Ki,u) for doxepin's inhibition of human liver microsomal UGT2B10 has been determined to be 0.95 ± 0.18 µM. researchgate.netnih.gov
Table 1: Kinetic Parameters of Doxepin with UGT2B10
The UGT1A and UGT2B subfamilies are the most significant contributors to drug metabolism. psychiatryonline.orgnih.gov For Doxepin-N-beta-D-Glucuronide formation, isoforms from both subfamilies play a critical role.
UGT1A Subfamily : UGT1A4, a member of this subfamily, is well-established as an enzyme that metabolizes tricyclic antidepressants and some antipsychotics. oup.comfrontiersin.org Its involvement in doxepin N-glucuronidation highlights the subfamily's role in the detoxification of amine-containing drugs. frontiersin.org
UGT2B Subfamily : The UGT2B subfamily, particularly UGT2B10, is a major player in the N-glucuronidation of compounds with tertiary amine groups. researchgate.netnih.gov UGT2B10 and UGT1A4 are considered the two primary enzymes responsible for the N-glucuronidation of aliphatic tertiary amines in humans. researchgate.net Studies consistently identify UGTs 1A1, 1A3, 1A4, 1A6, 1A9, 2B4, 2B7, 2B10, 2B15, and 2B17 as being expressed in the human liver. nih.gov The potent interaction between doxepin and UGT2B10 underscores the importance of this subfamily in its metabolism. researchgate.netnih.gov
Table 2: UGT Subfamily Contributions to Doxepin N-Glucuronidation
Subcellular Localization and Topological Considerations of UGT Enzymes in Doxepin Metabolism
UGT enzymes are integral membrane proteins primarily located in the endoplasmic reticulum (ER). researchgate.netnih.govoup.com Their subcellular localization is a critical factor in their metabolic function. The active site of UGTs is oriented toward the luminal side of the ER membrane. researchgate.netuva.nl
This topological arrangement is significant because it allows for efficient, sequential processing of drug molecules. Phase I enzymes, such as cytochrome P450s (CYPs), are located on the cytosolic side of the ER membrane. nih.govuva.nl A drug like doxepin can first undergo Phase I metabolism (e.g., hydroxylation by CYPs), and the resulting metabolite can then enter the ER lumen to be conjugated by UGTs. pharmgkb.orgwikipedia.org This intra-membrane co-localization and functional coupling of Phase I and Phase II enzymes ensure an effective stepwise biotransformation and detoxification process. nih.govuva.nl
Cofactor Requirements and Availability for this compound Synthesis (e.g., UDP-Glucuronic Acid)
The synthesis of this compound is an enzymatic reaction that is absolutely dependent on the presence of a specific cofactor. researchgate.net Glucuronidation is a bi-substrate reaction that requires both the aglycone substrate (doxepin) and the activated form of glucuronic acid, uridine 5'-diphospho-glucuronic acid (UDPGA or UDP-GlcUA). researchgate.netnih.gov
UDPGA serves as the high-energy donor of the glucuronyl group that is transferred to doxepin. nih.govnih.gov The availability of this cofactor is essential for the reaction to proceed. UDPGA is synthesized in the cytoplasm from UDP-glucose by the enzyme UDP-glucose 6-dehydrogenase, which uses NAD+ as a cofactor. rsc.org A sufficient cellular supply of UDPGA is therefore a prerequisite for efficient glucuronidation of doxepin and other substrates.
Regulatory Mechanisms Influencing UGT Activity Relevant to Doxepin Glucuronidation
The activity of UGT enzymes, including those that metabolize doxepin, is subject to regulation by various factors, leading to significant interindividual variability in drug metabolism. nih.gov
Genetic Polymorphisms : The genes encoding UGT enzymes are polymorphic, which can result in altered enzyme expression or function. oup.com For example, variants in the UGT1A4 and UGT2B10 genes could potentially affect the rate of doxepin glucuronidation, although specific studies on doxepin are limited. nih.gov
Enzyme Induction and Inhibition : UGT activity can be induced or inhibited by various substances. Co-administration of drugs that are also substrates or inhibitors of UGT1A4 or UGT2B10 can lead to drug-drug interactions. researchgate.netnih.gov For example, many antidepressant and antipsychotic drugs can inhibit UGT2B10. nih.gov Environmental factors such as smoking may also induce the activity of certain UGTs. nih.gov
Disease States : Pathological conditions can alter UGT expression and activity. For instance, the expression of UGT1A4 has been observed to be high in cerebral microvascular endothelial cells from epileptic patients, which could affect the metabolism of UGT1A4 substrates like doxepin. frontiersin.org Liver cirrhosis can also impair the activity of UGTs from the UGT1A and UGT2B subfamilies. nih.gov
Ontogeny : The expression and activity of UGT enzymes are age-dependent, with limited function in neonates that matures over time. nih.gov
These regulatory factors contribute to the variability observed in drug response and are important considerations in pharmacology.
Table of Compounds
Transcriptional Regulation of UGT Isoforms
The expression of UGT enzymes, including those responsible for doxepin N-glucuronidation like UGT1A4 and UGT2B10, is a complex process regulated primarily at the transcriptional level. researchgate.net This regulation ensures tissue-specific expression and allows for adaptation to chemical exposures. The control of UGT gene expression involves a coordinated interplay between tissue-specific transcription factors (TFs) and ligand-activated nuclear receptors (NRs). nih.govphysiology.org
These regulatory proteins bind to specific DNA sequences, known as cis-regulatory elements (CREs), located in the promoter and enhancer regions of the UGT genes. researchgate.net This binding can either initiate (induce) or suppress the transcription of the gene into messenger RNA (mRNA), thereby controlling the amount of UGT enzyme produced.
Several key transcription factors and nuclear receptors are known to regulate UGT expression in the liver, the primary site of doxepin metabolism nih.govtandfonline.com:
Hepatocyte Nuclear Factors (HNFs) : HNF1α and HNF4α are crucial for the constitutive, or basal, expression of many UGTs in the liver. tandfonline.com
Nuclear Receptors : These ligand-activated factors act as sensors for a wide array of endogenous and exogenous substances. Key NRs involved in UGT regulation include:
Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR) : These receptors are activated by a broad range of xenobiotics and are central to the inducible expression of UGTs, enhancing the body's capacity to metabolize foreign compounds. frontiersin.org
Aryl Hydrocarbon Receptor (AhR) : Activated by polycyclic aromatic hydrocarbons, AhR also plays a role in inducing UGT expression. tandfonline.com
Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptor (LXR) : These receptors are involved in regulating lipid and bile acid homeostasis and also influence the expression of certain UGT isoforms. tandfonline.com
The specific combination of these transcription factors and their activity levels determines the unique profile of UGT expression in different tissues and individuals, which in turn affects the rate of this compound formation. nih.govfrontiersin.org
Table 1: Key Transcriptional Regulators of Hepatic UGT Enzymes
| Regulator Type | Examples | Function in UGT Regulation |
| Tissue-Specific TFs | HNF1α, HNF4α | Control constitutive (basal) expression in the liver. tandfonline.com |
| Ligand-Activated NRs | CAR, PXR, AhR | Mediate inducible expression in response to xenobiotics. frontiersin.org |
| Metabolic NRs | PPARs, LXR, FXR | Modulate expression in response to endogenous signals. tandfonline.com |
Post-Translational Modifications and Enzyme Stability
Following protein synthesis (translation), UGT enzymes undergo several post-translational modifications (PTMs) that are critical for their proper folding, stability, localization within the endoplasmic reticulum, and catalytic function. nih.govresearchgate.net These modifications add another layer of regulation to UGT activity, impacting the formation rate of metabolites like this compound.
Key PTMs and structural characteristics influencing UGT stability and function include:
N-linked Glycosylation : This is the addition of oligosaccharide chains (glycans) to specific asparagine residues. Glycosylation is believed to be fundamental for the catalytic activity of UGTs. nserc-crsng.gc.ca It plays a crucial role in the proper folding and assembly of the enzyme, a process assisted by molecular chaperones like calnexin (B1179193) and calreticulin (B1178941) in the endoplasmic reticulum. nserc-crsng.gc.ca Interference with these processes can alter UGT expression and function.
Phosphorylation : The addition of phosphate (B84403) groups to serine or threonine residues, often mediated by protein kinases like Protein Kinase C (PKC), can regulate UGT activity. pnas.org Studies have shown that phosphorylation can influence substrate selection and catalytic efficiency, providing a rapid mechanism for the cell to respond to chemical exposures. pnas.org
These modifications collectively ensure that UGT enzymes are stable, correctly located, and functionally active, thereby directly influencing the rate at which doxepin is converted to its N-glucuronide metabolite.
Pathways for Potential Further Metabolism or Degradation of this compound (if reported)
Once formed, glucuronide conjugates are generally considered stable, water-soluble end-products destined for excretion. However, they can be subject to degradation, primarily through hydrolysis, which cleaves the glucuronic acid moiety from the parent molecule (aglycone).
For this compound, the primary reported pathway for degradation is enzymatic hydrolysis mediated by β-glucuronidase enzymes. researchgate.net These enzymes are notably present in the human gut, produced by the resident microbiota. acs.orgwhiterose.ac.uk This process, known as enterohepatic recirculation, can occur after the glucuronide is excreted into the bile and enters the intestinal tract. The bacterial β-glucuronidase can cleave the conjugate, releasing the parent doxepin, which can then be reabsorbed into circulation. This can potentially prolong the half-life of the drug.
Unlike acyl glucuronides, which are known to be chemically unstable and can undergo intramolecular rearrangement (acyl migration), quaternary ammonium-linked glucuronides like this compound are generally more stable under physiological conditions and are not subject to this migration pathway. nih.govtandfonline.com Therefore, the main degradation pathway of significance is enzymatic hydrolysis. There are no significant reports of this compound undergoing further phase I or phase II metabolism.
Analytical Methodologies for Research and Quantitative Analysis of Doxepin N Beta D Glucuronide
Advanced Chromatographic Separation Techniques
The separation of Doxepin-N-beta-D-Glucuronide from its parent compound and other metabolites in complex biological samples necessitates the use of high-resolution chromatographic techniques. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most utilized methods for this purpose.
HPLC methods are fundamental for the analysis of doxepin (B10761459) and its metabolites, including the N-glucuronide. nih.govnih.gov Method development typically focuses on achieving optimal resolution between the polar glucuronide metabolite and the less polar parent drug and other phase I metabolites.
A common approach involves reversed-phase chromatography, utilizing C8 or C18 columns. nih.govphenomenex.com The mobile phase composition is a critical parameter to optimize. A typical mobile phase consists of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govphenomenex.com A gradient elution is often employed, starting with a higher aqueous content to retain the polar glucuronide and gradually increasing the organic content to elute the less polar compounds.
For instance, a method for the simultaneous determination of doxepin and its active metabolite, nordoxepin, utilized a Hypurity C8 column (100 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile-methanol (95:5, v/v) and 2.0 mM ammonium formate in a 93:7 (v/v) ratio. nih.gov While this method did not specifically target the N-glucuronide, the principles can be adapted. For the analysis of this compound, the initial mobile phase would likely require a lower percentage of the organic solvent to ensure its retention on the column.
Key considerations in HPLC method development include the pH of the mobile phase, as N-glucuronides of doxepin have shown instability at extreme pH values. Studies have indicated that doxepin N+-glucuronides are stable in the pH range of 4-10. Therefore, maintaining the mobile phase pH within this range is crucial for accurate quantification.
Table 1: Illustrative HPLC Parameters for Doxepin Metabolite Analysis
| Parameter | Example Condition | Reference |
| Column | Hypurity C8 (100 mm × 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase A | 2.0 mM Ammonium Formate in Water | nih.gov |
| Mobile Phase B | Acetonitrile/Methanol (95:5, v/v) | nih.gov |
| Gradient | Optimized for metabolite separation | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV or Mass Spectrometry | nih.gov |
Note: This table provides an example based on methods for related compounds. Specific optimization for this compound is required.
UPLC systems, which utilize columns with smaller particle sizes (typically sub-2 µm), offer significant advantages over traditional HPLC for the analysis of drug metabolites. These advantages include higher resolution, increased sensitivity, and faster analysis times. researchgate.net
For the analysis of this compound, a UPLC method would provide sharper peaks and better separation from other metabolites, which is particularly beneficial for complex matrices like urine or plasma. nih.govresearchgate.net The higher efficiency of UPLC columns can lead to a total cycle time of as low as 2.5 minutes for the analysis of multiple tricyclic antidepressants and their metabolites. researchgate.net
A UPLC-MS/MS method for tricyclic antidepressants in human urine utilized an Oasis® WCX µElution solid-phase extraction plate for sample preparation, which provided good recovery for all analytes (>92%). researchgate.net Such a sample preparation technique would also be suitable for the extraction of this compound. The use of sub-2-μm particle technology in UPLC provides a state-of-the-art alternative to older HPLC methods. researchgate.net
Doxepin is a chiral compound, existing as (E)- and (Z)-isomers, and its metabolism is stereoselective. wikipedia.orgnih.gov This stereoselectivity can extend to its metabolites, including the glucuronide conjugates. Therefore, it is plausible that this compound exists as diastereomers.
Chiral chromatography is the technique of choice for separating stereoisomers. While specific chiral methods for this compound are not widely reported, methods for the separation of doxepin and its other metabolites can provide a starting point. For instance, a Kinetex Biphenyl column has been shown to provide separation of the (E) and (Z) isomers of doxepin when using methanol in the mobile phase. phenomenex.com
The development of a chiral method for this compound would likely involve screening various chiral stationary phases (CSPs) and optimizing the mobile phase composition to achieve separation of the potential diastereomers. The ability to separate and quantify these isomers is important for a complete understanding of the pharmacokinetics and pharmacodynamics of doxepin.
Mass Spectrometry (MS) Approaches for Identification and Quantification
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the definitive identification and sensitive quantification of drug metabolites.
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high selectivity and sensitivity. nih.govontosight.ai For the analysis of this compound, a tandem mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode.
In positive ionization mode, the precursor ion would correspond to the protonated molecule [M+H]+ of this compound. A characteristic fragmentation of N-glucuronides is the neutral loss of the glucuronic acid moiety (176 Da). Therefore, a common product ion for monitoring would be the m/z of the doxepin aglycone.
A study on the analysis of doxepin and nordoxepin provides the precursor-to-product ion transitions for these compounds. For doxepin, the transition was m/z 280.1 → 107.0. nih.gov For this compound (molecular formula C25H29NO7, molecular weight 455.51), the precursor ion would be approximately m/z 456.5. A likely product ion, following the neutral loss of the glucuronide group, would be the doxepin ion at m/z 280.1. Further fragmentation of the doxepin ion could also be monitored for increased selectivity.
Table 2: Predicted MS/MS Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | ~456.5 | 280.1 (Doxepin) | To be optimized |
| This compound | ~456.5 | Other specific fragments | To be optimized |
Note: These transitions are predicted based on the known fragmentation patterns of N-glucuronides and the parent compound. Experimental verification is necessary.
High-resolution mass spectrometry offers the advantage of providing highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. This is particularly useful for the confident identification of metabolites in complex matrices without the need for a synthetic standard.
In the context of this compound, an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, could be used to confirm the identity of the metabolite by comparing the measured accurate mass with the theoretical exact mass of the compound (C25H29NO7). The high resolving power of these instruments also helps to differentiate the analyte from isobaric interferences in the sample matrix.
An in silico deconjugation approach using HRMS data has been proposed for the annotation of glucuronide conjugates. nih.gov This involves searching for a specific neutral loss of the glucuronide moiety (m/z 176.0321) and then matching the remaining fragment spectrum to a library of aglycones. nih.gov This strategy can be a powerful tool for screening and identifying glucuronide metabolites of doxepin in biological samples.
Ion Mobility Spectrometry (IMS) Coupled with MS for Conformational and Isomeric Differentiation
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of complex biological samples. This combination allows for the separation of ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge, offering an additional dimension of separation. This is particularly valuable for differentiating between isomers, which have the same mass but different structural arrangements.
In the context of this compound analysis, IMS-MS can distinguish it from other isomeric glucuronide metabolites. researchgate.net Research has demonstrated the potential of ion mobility-enabled Q-Tof mass spectrometry to determine the collision cross-section (CCS) values of numerous small molecule glucuronide metabolites, including isomeric pairs. researchgate.net This technique aids in the confident identification of metabolites without the need for extensive interpretation of MS/MS data, through comparison of experimental and predicted CCS values. researchgate.net
A study focusing on the N+-glucuronide metabolites of several compounds, including doxepin, highlighted their stability over a wide pH range (4-10). researchgate.net This stability is a critical factor for reliable analysis using techniques like IMS-MS. The ability of IMS to separate isomers is crucial as different isomers can have varying pharmacological or toxicological properties.
Sample Preparation Strategies for Diverse Biological Matrices in Research Settings
The accuracy of any quantitative analysis heavily relies on the efficiency and cleanliness of the sample preparation process. For this compound, which is typically analyzed in complex biological matrices like plasma and urine, robust sample preparation is paramount.
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most prevalent techniques for extracting tricyclic antidepressants and their metabolites from biological samples. mdpi.com
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases. For doxepin and its metabolites, LLE has been successfully employed using various organic solvents. researchgate.netnih.gov For instance, a highly sensitive LC-MS/MS method for doxepin and its active metabolite, nordoxepin, in human plasma utilized LLE with methyl tert-butyl ether. researchgate.netnih.govnih.gov Other solvent systems used for related compounds include n-hexane-isoamyl alcohol and n-hexane-ethyl acetate. mdpi.comencyclopedia.pubsemanticscholar.org The choice of solvent and pH is critical to ensure efficient extraction and minimize the degradation of the analyte. sci-hub.se
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the liquid sample, followed by elution with an appropriate solvent. This technique often provides cleaner extracts compared to LLE. For tricyclic antidepressants, various SPE sorbents have been explored. mdpi.com A study on the simultaneous determination of several tricyclic antidepressants in human urine employed enzymatic hydrolysis followed by SPE. semanticscholar.org
For in vitro studies, such as enzyme assays investigating the formation of this compound, different sample preparation strategies are often required.
Protein Precipitation (PPT): This is a simple and rapid method to remove proteins from biological samples, which can interfere with the analysis. It is often achieved by adding an organic solvent like acetonitrile. corning.com In a study assessing UGT2B10 inhibition, incubations were quenched with acetonitrile containing an internal standard, followed by centrifugation to precipitate proteins. corning.com
Ultrafiltration: This technique uses a semipermeable membrane to separate macromolecules like proteins from smaller molecules like the analyte of interest. It can be a valuable tool in enzyme kinetic studies to stop the reaction and separate the free analyte and metabolite from the enzyme.
A significant challenge in LC-MS/MS analysis of biological samples is the presence of matrix effects, where co-eluting endogenous components can either enhance or suppress the ionization of the analyte, leading to inaccurate quantification. sci-hub.se
Assessment of matrix effects is a critical part of method validation. This is often done by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a pure solution. A study on a broad spectrum drug screen in urine using LC-TOF-MS highlighted the importance of understanding the variation in exact mass measurements, which can be affected by the complex biological matrix. nih.gov The high selectivity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry helps to minimize interference from the matrix. sciex.com However, careful evaluation of ion suppression is still necessary to ensure the reliability of the quantitative data. sciex.com
Method Validation Parameters for Robust Quantitative Analysis
To ensure that an analytical method is reliable and produces accurate and reproducible results, it must be thoroughly validated.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other, similar compounds.
In LC-MS/MS methods, selectivity is primarily achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in MRM mode. sci-hub.se The development of a highly sensitive LC-MS/MS method for doxepin and nordoxepin demonstrated excellent selectivity with no interference from endogenous plasma components. nih.govnih.gov The use of two MRM transitions for each analyte, a quantifier and a qualifier, further enhances the confidence in identification. sciex.com For this compound, it is crucial to ensure that the method can distinguish it from its parent drug, doxepin, other metabolites like nordoxepin, and any potential isomeric glucuronides. nih.govnih.govnih.gov
The validation of a comprehensive urine toxicology screen using LC-MS/MS emphasized the superior specificity and selectivity of this technique compared to immunoassays, which are prone to cross-reactivity. kurabiotech.com
Linearity and Calibration Range Determination
The establishment of a linear relationship between the analyte concentration and the instrumental response is a fundamental aspect of quantitative bioanalysis. For doxepin and its metabolites, including the glucuronide conjugate, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique.
In typical LC-MS/MS method development, calibration curves are constructed by analyzing a series of standards with known concentrations. For instance, a study developing a method for doxepin and its primary active metabolite, nordoxepin, in human plasma established a linear dynamic range of 15.0-3900 pg/mL for doxepin and 5.00-1300 pg/mL for nordoxepin. nih.govresearchgate.net The linearity of these calibration curves is typically assessed by the correlation coefficient (r²), with values greater than 0.99 indicating a strong linear relationship. nih.govresearchgate.net Another study reported a linear range of 50-10,000 pg/mL for both doxepin and nordoxepin. nih.gov High-performance liquid chromatography (HPLC) methods have also been developed, with one study demonstrating linearity for trans-doxepin over a range of 1–200 ng/ml in plasma and 1–400 ng/ml in urine. researchgate.net
The table below summarizes the linear ranges from various studies on doxepin and its metabolites, which provides a reference for the expected concentration ranges for this compound analysis.
Table 1: Linearity and Calibration Range of Doxepin and its Metabolites
| Analyte | Matrix | Analytical Method | Linear Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|---|
| Doxepin | Human Plasma | LC-MS/MS | 15.0-3900 pg/mL | 0.9991 | nih.govresearchgate.net |
| Nordoxepin | Human Plasma | LC-MS/MS | 5.00-1300 pg/mL | 0.9993 | nih.govresearchgate.net |
| Doxepin | Human Plasma | LC-MS/MS | 50-10,000 pg/mL | Not Specified | nih.gov |
| Nordoxepin | Human Plasma | LC-MS/MS | 50-10,000 pg/mL | Not Specified | nih.gov |
| trans-Doxepin | Plasma | HPLC | 1–200 ng/mL | Linear | researchgate.net |
| trans-Doxepin | Urine | HPLC | 1–400 ng/mL | Linear | researchgate.net |
Accuracy and Precision Evaluation
Accuracy and precision are critical parameters for validating a bioanalytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
For doxepin and nordoxepin, intra-batch and inter-batch precision are commonly reported as the coefficient of variation (%CV), which should ideally be ≤ 15% (or ≤ 20% at the lower limit of quantification). Accuracy is expressed as the percentage of the nominal concentration, with an acceptance range of 85-115% (or 80-120% at the LLOQ).
One study on doxepin and nordoxepin demonstrated intra-batch precision (%CV) ranging from 1.0% to 8.3% and accuracy from 93.1% to 104.0% for both analytes. nih.gov The inter-batch precision and accuracy in the same study varied from 3.4% to 7.2% and 91.7% to 101.0%, respectively. nih.gov Another HPLC-based method for trans-doxepin reported accuracy of 97.53 ± 1.67% and precision of 3.89 ± 1.65% in plasma. researchgate.net
The following table presents a summary of accuracy and precision data from a representative study.
Table 2: Accuracy and Precision Data for Doxepin and Nordoxepin
| Analyte | Quality Control Level | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) | Reference |
|---|---|---|---|---|---|---|
| Doxepin | Low | 8.3 | 104.0 | 7.2 | 101.0 | nih.gov |
| Medium | 1.0 | 93.1 | 3.4 | 91.7 | nih.gov | |
| High | 2.5 | 95.5 | 4.5 | 96.8 | nih.gov | |
| Nordoxepin | Low | 5.4 | 101.0 | 6.8 | 99.8 | nih.gov |
| Medium | 2.1 | 98.7 | 4.9 | 97.5 | nih.gov | |
| High | 3.6 | 96.4 | 5.2 | 95.9 | nih.gov |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For LC-MS/MS methods, the LOQ is often determined as the lowest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy. For doxepin and its metabolites, highly sensitive methods have been developed with LOQs in the picogram per milliliter (pg/mL) range. For example, one LC-MS/MS method reported an LOQ of 15.0 pg/mL for doxepin and 5.00 pg/mL for nordoxepin in human plasma. nih.gov Another HPLC method had a lower limit of quantification of 0.426 ng/ml for trans-doxepin. researchgate.net The LOD for the (E)-isomer of doxepin was reported as 0.011 mg/mL and the LOQ as 0.033 mg/mL in one study. sigmaaldrich.com
The determination of LOD and LOQ is crucial for methods intended for pharmacokinetic studies where low concentrations of metabolites like this compound are expected.
Table 3: LOD and LOQ for Doxepin and its Metabolites
| Analyte | Analytical Method | Matrix | LOQ | LOD | Reference |
|---|---|---|---|---|---|
| Doxepin | LC-MS/MS | Human Plasma | 15.0 pg/mL | Not Specified | nih.gov |
| Nordoxepin | LC-MS/MS | Human Plasma | 5.00 pg/mL | Not Specified | nih.gov |
| trans-Doxepin | HPLC | Not Specified | 0.426 ng/mL | Not Specified | researchgate.net |
| Doxepin (E)-isomer | Not Specified | Not Specified | 0.033 mg/mL | 0.011 mg/mL | sigmaaldrich.com |
| Doxepin (Z)-isomer | Not Specified | Not Specified | 0.030 mg/mL | 0.010 mg/mL | sigmaaldrich.com |
Application of Stable Isotope-Labeled Internal Standards in Quantitative Assays
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative LC-MS/MS bioanalysis. scispace.com A SIL internal standard has the same chemical structure as the analyte but is enriched with heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it nearly identical to the analyte in terms of physicochemical properties like extraction recovery, ionization efficiency, and chromatographic retention time, but distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. scispace.com
For the analysis of doxepin and its metabolites, deuterium-labeled analogs such as doxepin-D3 and nordoxepin-D3 are commonly used. nih.gov The use of these SIL internal standards effectively compensates for variability during sample preparation and analysis, leading to improved precision and accuracy. scispace.com For instance, a study on the simultaneous determination of doxepin and nordoxepin in human plasma utilized doxepin-D3 and nordoxepin-D3 as internal standards. nih.gov The precursor-to-product ion transitions for doxepin and doxepin-D3 were m/z 280.4 → 107.0 and m/z 283.4 → 235.0, respectively. nih.gov
While SIL internal standards are preferred, their synthesis can be challenging and expensive. scispace.com In their absence, structural analogs can be used, but they may not perfectly mimic the behavior of the analyte, potentially leading to less accurate results. scispace.com
Automation and High-Throughput Screening in Metabolite Quantification
High-throughput screening (HTS) methodologies are increasingly employed in drug metabolism and pharmacokinetic studies to analyze a large number of samples efficiently. wikipedia.org Automation is a key component of HTS, involving the use of robotics for sample handling, liquid dispensing, and plate transport. wikipedia.org
For the quantification of doxepin and its metabolites, high-throughput methods often utilize 96-well plates for sample preparation techniques like protein precipitation or solid-phase extraction (SPE). nih.govwikipedia.org An example is a high-throughput protein precipitation method using a 96-well plate for the determination of doxepin and nordoxepin in human plasma, which had a total run time of 3.5 minutes per sample. nih.gov
Pharmacokinetic Considerations and Disposition of Doxepin N Beta D Glucuronide
Formation Kinetics and Metabolic Clearance in In Vitro Systems (e.g., microsomes, hepatocytes, S9 fractions)
The formation of Doxepin-N-beta-D-Glucuronide is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells. In vitro studies using human liver microsomes have been instrumental in elucidating the kinetics of N-glucuronidation for several tricyclic antidepressants. While specific kinetic data for doxepin (B10761459) N-glucuronidation is not extensively reported, valuable insights can be drawn from studies on structurally similar compounds like amitriptyline (B1667244) and imipramine (B1671792).
Research on these analogous compounds has revealed that the N-glucuronidation process often exhibits biphasic kinetics, suggesting the involvement of at least two different UGT isoforms with distinct affinities for the substrate. Specifically, UGT1A4 and UGT2B10 have been identified as the key enzymes responsible for the N-glucuronidation of several tricyclic antidepressants. UGT2B10 typically acts as a high-affinity, low-capacity enzyme, while UGT1A4 functions as a low-affinity, high-capacity enzyme. This dual-enzyme system allows for efficient conjugation over a wide range of substrate concentrations.
Based on these findings, it is highly probable that the formation of this compound in human liver microsomes also follows a similar kinetic pattern. The metabolic clearance of the parent drug, doxepin, via this pathway would be dependent on the expression levels and activities of these UGT isoforms, which can be influenced by genetic polymorphisms and co-administration of other drugs.
Table 1: Representative Kinetic Parameters for N-Glucuronidation of Tricyclic Antidepressants in Human Liver Microsomes (Note: Data for analogous compounds are presented due to the limited availability of specific data for this compound)
| Compound | UGT Isoform(s) | Kinetic Model | Km (µM) | Vmax (pmol/min/mg protein) |
| Amitriptyline | UGT1A4, UGT2B10 | Biphasic | High-affinity: ~2-5 Low-affinity: ~300-500 | High-affinity: ~10-20 Low-affinity: ~80-150 |
| Imipramine | UGT1A4, UGT2B10 | Biphasic | High-affinity: ~15-20 Low-affinity: ~250-300 | High-affinity: ~5-10 Low-affinity: ~50-100 |
This table provides an interactive representation of the kinetic parameters observed for the N-glucuronidation of tricyclic antidepressants closely related to doxepin. The values are approximate and serve to illustrate the biphasic nature of the enzymatic reaction.
Theoretical Systemic Exposure and Peak Concentrations of the Metabolite (based on in vitro-in vivo extrapolation)
In the absence of direct clinical data, in vitro-in vivo extrapolation (IVIVE) techniques, often coupled with physiologically based pharmacokinetic (PBPK) modeling, can be employed to predict the systemic exposure and peak plasma concentrations of metabolites like this compound. This approach integrates in vitro metabolic data with physiological parameters to simulate the in vivo behavior of a compound.
The process would typically involve determining the intrinsic clearance (CLint) of doxepin to its N-glucuronide in human liver microsomes or hepatocytes. This CLint value, along with other parameters such as plasma protein binding and blood-to-plasma ratio, would then be scaled to predict the hepatic clearance in vivo. PBPK models can further refine these predictions by incorporating system-specific information, such as organ blood flows and tissue volumes, to simulate the concentration-time profile of the metabolite in different body compartments.
While specific IVIVE or PBPK studies for this compound are not publicly available, it is anticipated that as a major metabolite, its systemic exposure would be significant. The peak concentrations would be influenced by the rate of its formation from doxepin and its own distribution and elimination kinetics. Given that glucuronidation is a primary clearance pathway for doxepin, the levels of the N-glucuronide could potentially exceed those of the parent drug, particularly after steady-state administration.
Distribution Characteristics of this compound in Animal Models and In Vitro Tissue Systems
The distribution of a drug and its metabolites throughout the body is a key determinant of their pharmacological and toxicological effects. While doxepin itself is a lipophilic compound with a large volume of distribution, its N-glucuronide metabolite is expected to be significantly more polar and water-soluble.
Studies with radiolabeled doxepin in animal models have demonstrated wide distribution of the drug and its metabolites into various tissues, including the liver, lungs, and brain. However, the distribution pattern of the highly polar this compound is likely to be different from that of the parent compound. Due to its increased hydrophilicity, the N-glucuronide is expected to have a smaller volume of distribution and be largely confined to the systemic circulation and extracellular fluids.
Accumulation in tissues would be limited unless specific uptake transporters are involved. The liver, being the primary site of its formation, and the kidneys, the main organ of its excretion, are expected to have the highest concentrations of this compound.
The passive diffusion of molecules across biological membranes is largely dependent on their lipophilicity. The addition of a glucuronic acid moiety to doxepin significantly reduces its ability to passively cross cell membranes. Therefore, the membrane permeability of this compound is predicted to be low.
Its partitioning into lipophilic environments, such as the brain, is also expected to be restricted. The blood-brain barrier (BBB) effectively limits the entry of polar and large molecules into the central nervous system. However, it is important to note that some drug glucuronides have been shown to be substrates of efflux transporters, such as P-glycoprotein (P-gp), at the BBB. If this compound is a substrate for such transporters, its brain penetration would be further limited. Conversely, the involvement of uptake transporters cannot be entirely ruled out without specific experimental data.
Excretion Pathways and Clearance Mechanisms of the N-Glucuronide
This compound, being a relatively large and polar molecule, is expected to be freely filtered at the glomerulus. The extent of its plasma protein binding will influence the fraction available for filtration.
In addition to glomerular filtration, active tubular secretion via transporters in the proximal tubules could contribute significantly to its renal clearance. Organic anion transporters (OATs) are known to handle a wide range of glucuronide conjugates, and it is plausible that this compound is a substrate for one or more of these transporters.
Given its high polarity, significant passive reabsorption of this compound from the renal tubules back into the systemic circulation is unlikely. Therefore, its renal clearance is likely to be high, approaching or even exceeding the glomerular filtration rate if active secretion is a major contributor. The efficient renal excretion of this metabolite is crucial for the detoxification and elimination of doxepin from the body. It is well-documented that less than 3% of a doxepin dose is excreted in the urine as the parent compound or its primary active metabolite, nordoxepin, underscoring the importance of glucuronidation for its clearance. drugbank.com
Biliary Excretion and Potential for Enterohepatic Recirculation
The process of glucuronidation significantly increases the water solubility of xenobiotics, facilitating their elimination from the body. wikipedia.org Glucuronide conjugates are often eliminated via bile or urine. nih.gov The route of excretion is influenced by the molecular weight of the conjugate; higher molecular weight glucuronides are more likely to be excreted in the bile.
Once excreted into the bile and subsequently released into the gastrointestinal tract, this compound may undergo enterohepatic recirculation. jove.com This process involves the hydrolysis of the glucuronide back to its parent aglycone by β-glucuronidases, enzymes produced by the gut microbiome. researchgate.netnih.gov The reabsorbed aglycone can then re-enter systemic circulation, which can prolong the half-life and systemic exposure of the parent drug. hyphadiscovery.com This recycling mechanism can result in secondary peaks in the plasma concentration-time profile of the parent drug. jove.com The extent of biliary excretion and enterohepatic recirculation of this compound would be dependent on its affinity for hepatic efflux transporters and its susceptibility to bacterial β-glucuronidase activity in the gut.
Involvement of Membrane Transporter Proteins in Metabolite Disposition
The disposition of glucuronide metabolites is heavily reliant on the activity of various membrane transporter proteins. nih.gov These transporters are crucial for the movement of these hydrophilic conjugates across cellular membranes in key organs of elimination like the liver and kidneys. nih.gov
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs)
Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs) are uptake transporters that play a significant role in the transport of a wide array of endogenous and exogenous compounds, including drug glucuronides. nih.govnih.gov OATPs are primarily expressed on the basolateral membrane of hepatocytes and are involved in the uptake of large, hydrophobic organic anions from the blood into the liver. nih.govresearchgate.net OATs, on the other hand, are predominantly found in the kidney and are responsible for the uptake of smaller, more hydrophilic organic anions from the blood into the proximal tubule cells for renal excretion. researchgate.net
Given its anionic nature, this compound is a potential substrate for both OATs and OATPs. The specific transporters involved would depend on its physicochemical properties and tissue-specific expression of these transporters.
Multidrug Resistance-Associated Proteins (MRPs) and Other Efflux Transporters
Multidrug Resistance-Associated Proteins (MRPs) are a family of ATP-binding cassette (ABC) transporters that mediate the efflux of a broad range of substrates, including many glucuronide conjugates, out of cells. frontiersin.org MRP2 is located on the apical membrane of hepatocytes and is a key transporter for the biliary excretion of glucuronides. criver.com MRP3 is found on the basolateral membrane of hepatocytes and facilitates the efflux of glucuronides back into the bloodstream. nih.gov BCRP (Breast Cancer Resistance Protein) is another ABC transporter that can mediate the biliary excretion of glucuronide conjugates. nih.gov
The efflux of this compound from hepatocytes is likely mediated by one or more of these transporters. The relative contribution of each transporter would influence the balance between biliary and urinary excretion of the metabolite.
| Transporter Family | Primary Function | Potential Role in this compound Disposition |
| OATs | Uptake of small, hydrophilic organic anions into renal proximal tubule cells. | May mediate renal uptake for urinary excretion. |
| OATPs | Uptake of large, hydrophobic organic anions into hepatocytes. | Could be involved in the hepatic uptake from systemic circulation. |
| MRPs (e.g., MRP2, MRP3) | Efflux of organic anions, including glucuronides, from cells. | MRP2 may mediate biliary excretion, while MRP3 could facilitate efflux back into the blood. |
| BCRP | Efflux of a wide range of substrates, including some glucuronides. | Potentially involved in the biliary excretion of the metabolite. |
Pharmacokinetic Modeling and Simulation of this compound Disposition (e.g., PBPK models)
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. wikipedia.org These models integrate physicochemical properties of the compound with physiological and anatomical data to simulate its pharmacokinetic profile. mdpi.com
Elimination Half-Life Determination in Pre-Clinical Models
Mechanistic Toxicological Implications and Biological Activity of Doxepin N Beta D Glucuronide
In Vitro Cytotoxicity Assessment in Cell Lines and Primary Cell Cultures (e.g., hepatocyte viability)
It is generally understood that glucuronidation increases the water solubility of compounds, facilitating their excretion and reducing their potential for cellular accumulation and subsequent toxicity. wikipedia.org This process typically leads to the formation of less toxic metabolites. wikipedia.org Therefore, it is hypothesized that Doxepin-N-beta-D-Glucuronide would exhibit lower cytotoxicity than doxepin (B10761459) itself. However, without direct experimental evidence, this remains a supposition.
Table 1: In Vitro Cytotoxicity Data for Doxepin
| Cell Line | Concentration Range | Observation |
|---|---|---|
| Human Peripheral Lymphocytes | 1, 2.5, 5, 10 µg/mL | No significant cytotoxic effects observed. |
Note: Data presented is for the parent compound, doxepin, as no specific data for this compound is available.
Evaluation of Direct Receptor Binding or Enzymatic Inhibition by the Metabolite (if observed in biochemical assays)
There is a lack of specific data on the direct receptor binding or enzymatic inhibition by this compound. The pharmacological activity of the parent drug, doxepin, is well-characterized, exhibiting high affinity for various receptors, which contributes to both its therapeutic effects and side effects. preprints.org Doxepin is known to be a potent antagonist of histamine (B1213489) H1 receptors, and it also interacts with muscarinic, alpha-1 adrenergic, and serotonin (B10506) receptors. clinpgx.orgnih.gov
The process of glucuronidation, which attaches a bulky, hydrophilic glucuronic acid moiety to the doxepin molecule, is generally expected to significantly alter the compound's three-dimensional structure and physicochemical properties. This structural change would likely reduce or eliminate its affinity for the receptors that the parent compound binds to. The increased polarity of the glucuronide metabolite would also hinder its ability to cross cell membranes and access intracellular targets. Consequently, this compound is anticipated to have significantly lower pharmacological activity compared to doxepin.
Table 2: Receptor Binding Profile of Doxepin (Parent Compound)
| Receptor | Affinity (Ki, nM) |
|---|---|
| Histamine H1 | 0.24 |
| Serotonin 5-HT2A | 2.0 |
| Muscarinic M1 | 22 |
| Alpha-1 Adrenergic | 26 |
Note: This table shows the receptor binding affinity for the parent compound, doxepin. No direct binding data for this compound is available.
Potential for Interference with Cellular Homeostasis or Signaling Pathways in Model Systems
Specific studies on the interference of this compound with cellular homeostasis or signaling pathways are not available. The parent compound, doxepin, through its interaction with various receptors, can modulate several signaling pathways. For instance, its antagonism of histamine H1 receptors can affect downstream signaling cascades involved in wakefulness and allergic responses.
The conjugation with glucuronic acid generally renders metabolites inactive, preventing them from interacting with cellular signaling components. nih.gov The primary role of glucuronidation is to facilitate elimination, thereby preventing the parent drug from accumulating to levels that could disrupt cellular homeostasis. nih.gov Therefore, it is unlikely that this compound would significantly interfere with cellular homeostasis or signaling pathways.
Theoretical Evaluation of Metabolite Reactivity and Adduct Formation Potential (if structural features suggest it)
The formation of reactive metabolites is a key concern in toxicology. While glucuronidation is primarily a detoxification pathway, certain glucuronide conjugates, particularly acyl glucuronides, can be chemically reactive and form covalent adducts with proteins. rsc.orgresearchgate.net However, this compound is an N-glucuronide, where the glucuronic acid is attached to a nitrogen atom of the doxepin molecule.
N-glucuronides are generally considered to be more stable than acyl glucuronides. acs.org The potential for N-glucuronides to undergo rearrangement and form reactive intermediates is significantly lower compared to their acyl counterparts. Therefore, from a theoretical standpoint, this compound is expected to have a low potential for reactivity and adduct formation. This stability contributes to its role as a safe detoxification product.
Role as a Detoxification Product of the Parent Compound
The formation of this compound is a critical step in the detoxification and elimination of doxepin. drugbank.com Doxepin undergoes extensive metabolism in the liver, primarily through demethylation and hydroxylation, followed by glucuronidation. clinpgx.org The addition of the highly polar glucuronic acid moiety to doxepin or its phase I metabolites significantly increases their water solubility. nih.gov
This increased hydrophilicity facilitates the excretion of the metabolites from the body, primarily through urine and bile. drugbank.comnih.gov By converting the pharmacologically active and lipophilic parent drug into an inactive and water-soluble conjugate, glucuronidation effectively terminates the drug's action and prevents its accumulation in tissues, which could otherwise lead to toxicity. Therefore, the formation of this compound is a key component of the body's defense mechanism against the potential adverse effects of doxepin.
Comparative Metabolism and Extrapolation Studies of Doxepin N Beta D Glucuronide
Species Differences in N-Glucuronidation of Doxepin (B10761459): Cross-Species Metabolic Profiling
The N-glucuronidation of tertiary amines exhibits marked species differences, which can significantly complicate the selection of appropriate animal models for human pharmacokinetic studies. nih.govnih.gov For tricyclic antidepressants like doxepin, this pathway is particularly relevant in humans and non-human primates but may be minimal or absent in lower animal species. nih.gov
The formation of Doxepin-N-beta-D-Glucuronide is primarily catalyzed by two specific UGT isoforms in humans: UGT1A4 and UGT2B10. nih.govresearchgate.net The expression and activity of these enzymes, particularly UGT1A4, are a major source of inter-species variability.
One of the most significant differences is observed in rodents. Mice and rats lack a functional homolog of the human UGT1A4 gene; it exists as a pseudogene in these species. nih.gov Consequently, rodents exhibit extremely low to nonexistent N-glucuronidation activity for tertiary amines. nih.gov This genetic difference makes standard rodent models poor predictors of this specific metabolic pathway in humans. To address this, humanized mouse models (hUGT1 mice) that express functional human UGT1A4 have been developed and demonstrate the ability to form N-glucuronides, making them a more suitable tool for such studies. nih.gov
| Species | Key UGT Isoform(s) for Tertiary Amine N-Glucuronidation | Relative Metabolic Capacity for Doxepin N-Glucuronidation | References |
|---|---|---|---|
| Human | UGT1A4, UGT2B10 | High | nih.govresearchgate.net |
| Non-Human Primate (e.g., Monkey) | Homologs of UGT1A4/UGT2B10 present | Variable, but generally lower than human | nih.govhelsinki.fi |
| Dog | Orthologs present | Low / Variable | helsinki.fi |
| Rat | Lacks functional UGT1A4 homolog | Very Low to Deficient | nih.gov |
| Mouse | Lacks functional UGT1A4 homolog | Very Low to Deficient | nih.gov |
| Rabbit | General N-glucuronidation capacity can be high | Variable / Compound-Dependent | nih.gov |
The profound differences in UGT1A4 expression directly translate to qualitative and quantitative variations in the metabolic profiles of doxepin across species. In humans, where UGT1A4 and UGT2B10 are active, this compound can be a significant metabolite. However, in preclinical studies using rats or mice, this metabolite would likely be absent or formed at negligible rates. nih.gov Instead, metabolic profiles in these species would be dominated by products of CYP450-mediated oxidation and demethylation, and the subsequent glucuronidation of hydroxylated metabolites. clinpgx.org
A study examining the metabolism of doxepin in rats, dogs, rabbits, and guinea pigs found that the rat was the closest model to humans in terms of the stereoisomeric ratio of the N-desmethyl metabolite, but this study did not assess the N-glucuronide conjugate. nih.gov The absence of N-glucuronides in the urine of a particular species does not definitively prove an inability to form them, as these conjugates may be preferentially excreted in the bile. nih.gov However, the known genetic deficiency in rodents provides a more fundamental explanation for the expected low formation rate of this compound in these species. nih.gov
Tissue-Specific N-Glucuronidation of Doxepin
Doxepin undergoes extensive hepatic metabolism, and the liver is considered the primary site for its biotransformation. nih.govnih.gov This is consistent for the N-glucuronidation pathway. UGT enzymes are highly expressed in the liver, which possesses the greatest abundance of these enzymes compared to other organs. nih.govyoutube.com Studies on the related tricyclic antidepressant imipramine (B1671792) found that N-glucuronidation activity was readily detectable in human liver microsomes but was absent in microsomes prepared from the human jejunum (a section of the small intestine). researchgate.net This provides strong evidence that for this class of drugs, direct N-glucuronidation is predominantly a hepatic process.
While UGTs are present in extrahepatic tissues like the kidney and gastrointestinal tract, their contribution to the systemic clearance of doxepin via N-glucuronidation is likely to be much less significant than that of the liver. nih.govresearchgate.net The gastrointestinal tract is a major site for first-pass metabolism for many orally administered drugs, but the specific enzymes responsible for doxepin N-glucuronidation, UGT1A4 and UGT2B10, are most abundant in the liver. nih.govyoutube.com
The tissue-specific metabolism of doxepin is dictated by the differential expression of the UGT isoforms. UGT1A4 is characterized as a primarily hepatic isoform. researchgate.netnih.gov UGT2B10 is also highly expressed in the liver. helsinki.fi While many UGTs from the 1A and 2B subfamilies are found in extrahepatic tissues, the specific isoforms responsible for forming this compound are concentrated in the liver, reinforcing its role as the principal site for this metabolic reaction.
| UGT Isoform | Liver | Small Intestine | Kidney | References |
|---|---|---|---|---|
| UGT1A4 | High Expression | Low / Absent | Low / Absent | researchgate.netnih.govyoutube.com |
| UGT2B10 | High Expression | Low / Absent | Low / Absent | helsinki.fiyoutube.com |
| UGT1A1 | High Expression | High Expression | Low Expression | nih.govnih.gov |
| UGT1A9 | High Expression | Low / Absent | High Expression | nih.govyoutube.com |
| UGT2B7 | High Expression | Expressed | High Expression | nih.govyoutube.com |
Table note: Expression levels are relative and intended for comparison across tissues for the specified isoforms.
Utility of In Vitro Systems for Predicting In Vivo Metabolite Disposition
In vitro experimental systems, such as human liver microsomes (HLM) and cryopreserved human hepatocytes, are indispensable tools for predicting metabolic pathways in humans. However, accurately extrapolating in vitro kinetic data to predict in vivo clearance (a process known as in vitro-in vivo extrapolation, or IVIVE) for glucuronidated compounds presents significant challenges.
A consistent finding across numerous studies is that the intrinsic clearance (CLint) values for glucuronidation reactions determined using HLM substantially under-predict in vivo hepatic clearance, often by an order of magnitude or more. nih.govnih.gov This discrepancy means that while HLM can successfully identify this compound as a metabolite and pinpoint UGT1A4 and UGT2B10 as the responsible enzymes, it would likely fail to accurately predict its quantitative formation and clearance in a living system.
Several factors contribute to this underprediction. One major issue is the 'latency' of UGT enzymes. helsinki.fi The active site of UGTs is located within the lumen of the endoplasmic reticulum, and the microsomal membrane can be a barrier to the substrate and/or the UDPGA cofactor in standard in vitro assays. To overcome this, pore-forming agents like alamethicin (B1591596) are often added to disrupt the membrane and reveal maximal enzyme activity. nih.gov
Human hepatocytes are generally considered a more robust in vitro model as they contain the full complement of phase I and II enzymes and cofactors in a more physiologically relevant cellular environment. Predictions of in vivo clearance based on hepatocyte data tend to be more accurate than those from microsomes, though they may still result in some degree of under-prediction. researchgate.netnih.gov Therefore, while in vitro systems are crucial for mechanistic studies—such as identifying metabolic pathways and species differences for this compound—quantitative prediction of its in vivo disposition remains a complex challenge requiring careful consideration of assay conditions and the limitations of the chosen in vitro model. nih.gov
Correlation Between In Vitro Metabolism Data and Animal Pharmacokinetic Studies
Direct studies correlating the in vitro formation of this compound with its in vivo pharmacokinetics in animal models are not extensively documented in publicly available literature. However, general principles of drug metabolism suggest that such correlations are crucial for predicting the disposition of the metabolite. In vitro systems, such as liver microsomes and hepatocytes from various animal species (e.g., rats, dogs, monkeys), are commonly used to characterize the kinetics of glucuronidation. nih.govresearchgate.net These studies help identify the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for the formation of this compound. For doxepin, UGT1A4 and UGT2B10 have been identified as key enzymes involved in the N-glucuronidation of tricyclic antidepressants. nih.govoup.comfrontiersin.org
Animal pharmacokinetic studies, in turn, provide data on the absorption, distribution, metabolism, and excretion (ADME) of doxepin and its metabolites, including glucuronides. nih.govnih.gov A study examining the metabolism of doxepin in four animal species (dog, rabbit, guinea pig, and rat) found that the rat was the closest to humans in terms of the stereoselective metabolism of N-desmethyldoxepin. nih.gov While this study did not specifically focus on this compound, it highlights the importance of selecting appropriate animal models for metabolic studies. The correlation between the rate of this compound formation in vitro and its observed concentrations in animal plasma and urine in vivo would be essential for validating the in vitro models. However, a consistent challenge in the field is the underprediction of in vivo hepatic clearance of glucuronidated drugs from in vitro data, often by a significant margin. nih.govresearchgate.netnih.gov
Table 1: Hypothetical In Vitro vs. In Vivo Correlation Data for this compound
| Animal Species | In Vitro Formation Rate (pmol/min/mg protein) | In Vivo Plasma AUC of Glucuronide (ng*h/mL) | Correlation Coefficient (r) |
|---|---|---|---|
| Rat | 150 | 1200 | Data not available |
| Dog | 95 | 850 | |
| Monkey | 210 | 1800 |
Note: The data in this table is hypothetical and for illustrative purposes due to the lack of specific published data for this compound.
Scaling Factors and Extrapolation Methodologies for this compound
Scaling in vitro metabolic data to predict in vivo human pharmacokinetics is a critical step in drug development. This process, known as in vitro-in vivo extrapolation (IVIVE), relies on various scaling factors. nih.govflinders.edu.au These factors account for physiological and biochemical differences between the in vitro system and the in vivo human environment, including microsomal protein per gram of liver, liver weight, and blood flow. nih.govflinders.edu.au
For this compound, the scaling process would involve:
Determining the intrinsic clearance (CLint) of this compound formation in human liver microsomes or hepatocytes.
Applying scaling factors to extrapolate this in vitro clearance to the hepatic clearance in a whole liver.
Using physiological models to predict the in vivo plasma concentration-time profile of the metabolite.
However, the extrapolation of glucuronidation clearance is often more complex than for oxidative metabolism, with studies frequently showing a significant underestimation of in vivo clearance. nih.govresearchgate.netnih.gov This discrepancy can be attributed to several factors, including the latency of UGT enzymes in microsomal preparations and the potential for extrahepatic metabolism. For substrates of UGT1A9, and to be considered for UGT1A6 and 2B7 substrates, renal clearance can also play a role and should be accounted for in IVIVE. nih.govflinders.edu.au
Table 2: Key Scaling Factors in IVIVE for Glucuronidation
| Scaling Factor | Description | Typical Value (Human) |
|---|---|---|
| Microsomal Protein per Gram of Liver (MPPGL) | Amount of microsomal protein in liver tissue. | ~45-50 mg/g |
| Liver Weight | Average weight of the human liver. | ~1500 g |
| Hepatic Blood Flow | Rate of blood flow to the liver. | ~20.7 mL/min/kg |
Source: General values from pharmacokinetic literature.
Inter-Individual Variability in Doxepin N-Glucuronidation (based on genetic and enzymatic studies)
Significant inter-individual variability exists in the glucuronidation of drugs, which can lead to differences in drug efficacy and toxicity. nih.govnih.gov This variability is largely influenced by genetic polymorphisms in the UGT enzymes. nih.govnih.gov For doxepin, the N-glucuronidation is primarily catalyzed by UGT1A4 and UGT2B10. nih.govoup.comfrontiersin.org
UGT1A4 is known to metabolize a variety of compounds, including tricyclic antidepressants. frontiersin.org Genetic variations in the UGT1A4 gene can lead to altered enzyme activity, although the clinical significance of these polymorphisms for doxepin metabolism is not yet fully established.
UGT2B10 also plays a crucial role in the N-glucuronidation of numerous drugs. nih.gov This enzyme exhibits clinically relevant polymorphisms, including a splice site mutation that results in no enzyme activity, which is common in individuals of African descent. nih.gov Such genetic variations can lead to substantial differences in the exposure to drugs that are substrates of UGT2B10. nih.gov Doxepin has been shown to be a potent inhibitor of UGT2B10, suggesting a strong interaction with this enzyme. nih.gov
The expression and activity of UGT enzymes can also be influenced by non-genetic factors such as age, sex, and the presence of enzyme inducers or inhibitors. nih.govresearchgate.net The significant inter-individual variability in the activity of hepatic UGTs highlights the complexity of predicting the metabolic fate of drugs like doxepin. nih.gov
Table 3: UGT Enzymes Involved in Doxepin N-Glucuronidation and Sources of Variability
| UGT Enzyme | Known Role in Doxepin Metabolism | Sources of Inter-Individual Variability |
|---|---|---|
| UGT1A4 | Catalyzes N-glucuronidation of tricyclic antidepressants. frontiersin.org | Genetic polymorphisms, enzyme induction/inhibition. |
| UGT2B10 | Involved in N-glucuronidation; doxepin is a potent inhibitor. nih.govnih.gov | Genetic polymorphisms (including null-activity variants), ethnicity. nih.gov |
Drug Drug Interactions Ddis and Xenobiotic Influences on Doxepin N Beta D Glucuronide Formation
Impact of Co-Administered Drugs on UGT-Mediated Glucuronidation of Doxepin (B10761459)
The concurrent use of other medications can inhibit the UGT enzymes responsible for doxepin glucuronidation, leading to decreased formation of Doxepin-N-beta-D-Glucuronide and potentially elevated plasma concentrations of the parent drug.
Competitive Inhibition of UGT Isoforms by Other Xenobiotics
Competitive inhibition occurs when a xenobiotic directly competes with doxepin for the active site of a UGT isoform. Several drugs that are also substrates for UGT1A4 and UGT2B10 can act as competitive inhibitors.
Research has shown that tricyclic antidepressants themselves can act as inhibitors of UGT enzymes. For instance, amitriptyline (B1667244), another tricyclic antidepressant, has been shown to inhibit UGT2B10. nih.gov Doxepin itself has been identified as a potent competitive inhibitor of UGT2B10. nih.gov This suggests that at higher concentrations, doxepin can inhibit its own glucuronidation.
A specific example of a xenobiotic that can competitively inhibit the glucuronidation of tricyclic antidepressants is nicotine. Nicotine has been identified as a selective inhibitor of UGT2B10 but not UGT1A4. nih.gov In human liver microsomes, nicotine has been observed to inhibit the glucuronidation of tricyclic antidepressants by 33% to 50% at low concentrations of the antidepressant. nih.gov This indicates that in individuals who use nicotine products, the formation of this compound could be reduced.
Table 1: Examples of Xenobiotics with Potential for Competitive Inhibition of Doxepin Glucuronidation
| Inhibitor | Target UGT Isoform | Mechanism of Inhibition | Potential Impact on this compound Formation |
| Doxepin | UGT2B10 | Competitive | Decreased formation at higher doxepin concentrations. nih.gov |
| Amitriptyline | UGT2B10 | Competitive | Decreased formation due to competition for the enzyme. nih.gov |
| Nicotine | UGT2B10 | Competitive | Decreased formation in individuals using nicotine products. nih.gov |
Non-Competitive and Uncompetitive Inhibition Mechanisms
While competitive inhibition is a primary concern, non-competitive and uncompetitive inhibition can also play a role in altering the formation of this compound.
Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic activity without preventing the substrate from binding.
Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.
Currently, there is a lack of specific research identifying non-competitive or uncompetitive inhibitors of the UGT-mediated glucuronidation of doxepin. However, these mechanisms are fundamental to enzyme kinetics and represent potential avenues for drug-drug interactions. General UGT inhibitors may act through these mechanisms, but doxepin-specific examples are not well-documented in the available literature.
Enzyme Induction of UGTs by Other Compounds Affecting Doxepin Metabolism
Enzyme induction is a process where a xenobiotic increases the expression of a metabolizing enzyme, such as UGTs. This can lead to an accelerated rate of doxepin glucuronidation and a subsequent decrease in the plasma concentration of the parent drug.
Receptor-Mediated Induction (e.g., CAR, PXR activation)
The induction of many drug-metabolizing enzymes, including UGTs, is often mediated by nuclear receptors such as the Constitutive Androstane Receptor (CAR) and the Pregnane X Receptor (PXR). researchgate.net When a xenobiotic activator binds to these receptors, it leads to the recruitment of coactivators and subsequent upregulation of the transcription of target genes, including those encoding for UGT enzymes. mdpi.com
Several well-known enzyme inducers that activate CAR and PXR have the potential to increase the glucuronidation of doxepin. These include:
Rifampicin: A potent activator of PXR, rifampicin is known to induce a range of drug-metabolizing enzymes, including UGT1A1. nih.govnih.gov While its specific effect on UGT1A4 and UGT2B10 in the context of doxepin metabolism is not fully elucidated, its broad induction profile suggests a potential for increased doxepin glucuronidation.
Carbamazepine: This anticonvulsant is a known inducer of various metabolizing enzymes, including UGT2B7. researchgate.netnih.gov Its potential to induce UGT1A4 and UGT2B10 could lead to enhanced clearance of doxepin through glucuronidation.
St. John's Wort (Hypericum perforatum): This herbal antidepressant is a well-documented inducer of CYP3A4 via PXR activation. researchgate.netnih.gov Although its effects on UGTs involved in doxepin metabolism are less clear, its mechanism of action suggests a potential for inducing these enzymes as well.
Consequences for Metabolite Formation Rates
The induction of UGT1A4 and UGT2B10 by co-administered xenobiotics would be expected to increase the rate of this compound formation. This enhanced metabolism would lead to a more rapid clearance of doxepin from the body, potentially reducing its therapeutic efficacy at standard doses. Patients taking doxepin who start treatment with a potent enzyme inducer may experience a decrease in clinical response.
Table 2: Examples of Xenobiotics with Potential for Induction of Doxepin Glucuronidation
| Inducer | Activated Receptor | Potential Target UGT Isoform(s) | Potential Consequence for this compound Formation |
| Rifampicin | PXR | UGT1A family | Increased formation rate. nih.govnih.gov |
| Carbamazepine | CAR/PXR | UGT2B family | Increased formation rate. researchgate.netnih.gov |
| St. John's Wort | PXR | CYP3A4, potentially UGTs | Possible increased formation rate. researchgate.netnih.gov |
Alterations in Transporter Activity Affecting Metabolite Disposition
The disposition of this compound, once formed, is dependent on the activity of various drug transporter proteins. Glucuronide conjugates are generally more water-soluble than their parent compounds and often require transporters for their efflux from hepatocytes into the bile or blood, and for their uptake into and efflux from renal tubular cells for urinary excretion.
The primary families of transporters involved in the disposition of glucuronide metabolites are the Multidrug Resistance-Associated Proteins (MRPs) and the Organic Anion Transporters (OATs) and Organic Anion Transporting Polypeptides (OATPs).
MRP Transporters (e.g., MRP2, MRP3): These efflux transporters are located on the canalicular membrane of hepatocytes (MRP2), mediating biliary excretion of glucuronides, and on the basolateral membrane (MRP3), mediating their efflux into the sinusoidal blood.
OAT/OATP Transporters: These uptake transporters are present on the sinusoidal membrane of hepatocytes (OATPs) and the basolateral membrane of renal proximal tubule cells (OATs), facilitating the uptake of glucuronides from the blood for further metabolism or excretion.
Theoretical Implications for Drug Metabolism and Clearance in Polypharmacy Scenarios
In clinical practice, patients receiving doxepin are often on multiple medications for comorbid conditions. This polypharmacy scenario creates a complex interplay of metabolic pathways, where the potential for drug-drug interactions (DDIs) affecting this compound formation is significant. The primary mechanism for such interactions involves the inhibition or induction of the enzymes responsible for doxepin metabolism, namely the cytochrome P450 (CYP) enzymes that produce the substrates for glucuronidation, and the UDP-glucuronosyltransferase (UGT) enzymes that catalyze the final conjugation step.
Doxepin undergoes extensive hepatic metabolism, primarily through demethylation to its active metabolite, nordoxepin (desmethyldoxepin), and hydroxylation. These phase I reactions are mainly carried out by CYP2C19 and CYP2D6. preprints.orgwikipedia.orgpreprints.org The resulting hydroxylated metabolites are then conjugated with glucuronic acid, a phase II reaction, to form glucuronides which are readily excreted. clinpgx.orgdrugbank.com Doxepin itself can also undergo N-oxidation followed by glucuronidation. clinpgx.org The enzyme UGT1A4 has been identified as a key player in the N-glucuronidation of tricyclic antidepressants like doxepin. oup.comnih.govuky.edu
Enzyme Inhibition:
Co-administration of drugs that inhibit CYP2D6 or CYP2C19 can lead to a decrease in the formation of hydroxylated doxepin metabolites. preprints.org Consequently, this would reduce the substrate available for glucuronidation, potentially leading to lower levels of this compound and higher plasma concentrations of the parent drug, doxepin, and its primary active metabolite, nordoxepin. This can increase the risk of dose-dependent adverse effects. preprints.org Notable inhibitors of these CYP enzymes include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) and other common medications, as detailed in the table below.
Enzyme Induction:
Conversely, drugs that induce the activity of CYP2C19 or CYP2D6 can accelerate the phase I metabolism of doxepin. This would lead to an increased production of hydroxylated metabolites, which would then be available for glucuronidation. Theoretically, this could result in higher concentrations of this compound and a faster clearance of doxepin from the body, potentially reducing its therapeutic efficacy at standard doses.
Direct UGT Inhibition/Induction:
The following tables summarize xenobiotics that can theoretically influence the formation of this compound by affecting the key enzymes in its metabolic pathway.
Table 1: Xenobiotics with Potential to Influence this compound Formation via CYP2D6
| Interaction Type | Xenobiotic Class | Examples | Potential Impact on this compound Levels |
| Inhibition | SSRIs | Fluoxetine, Paroxetine, Sertraline preprints.orgpreprints.org | Decrease |
| Antipsychotics | Haloperidol, Risperidone | Decrease | |
| H2 Antagonists | Cimetidine preprints.orgpreprints.org | Decrease | |
| Induction | Anticonvulsants | Carbamazepine, Phenytoin | Increase |
| Steroids | Dexamethasone | Increase |
Table 2: Xenobiotics with Potential to Influence this compound Formation via CYP2C19
| Interaction Type | Xenobiotic Class | Examples | Potential Impact on this compound Levels |
| Inhibition | Proton Pump Inhibitors | Omeprazole, Esomeprazole | Decrease |
| Antifungals | Fluconazole, Voriconazole | Decrease | |
| SSRIs | Fluvoxamine preprints.org | Decrease | |
| Induction | Anticonvulsants | Carbamazepine, Phenytoin | Increase |
| Herbal Supplements | St. John's Wort | Increase |
Table 3: Xenobiotics with Potential to Influence this compound Formation via UGT1A4
| Interaction Type | Xenobiotic Class | Examples | Potential Impact on this compound Levels |
| Inhibition | Anticonvulsants | Valproic Acid researchgate.net | Decrease |
| Benzodiazepines | Lorazepam, Oxazepam researchgate.net | Decrease | |
| Induction | Anticonvulsants | Phenobarbital, Carbamazepine | Increase |
| Lifestyle Factors | Cigarette Smoking researchgate.net | Increase |
Research Gaps and Future Directions in Doxepin N Beta D Glucuronide Research
Elucidation of Unexplored Metabolic Pathways and Secondary Metabolites
Future research should focus on investigating the stability of Doxepin-N-beta-D-Glucuronide in various biological matrices and its potential to be a substrate for other enzymatic transformations. The identification of any secondary metabolites derived from this glucuronide would be crucial for a complete mapping of doxepin's metabolic fate.
Advanced Computational Chemistry and Molecular Modeling of UGT-Substrate Interactions for Doxepin (B10761459)
The specific UGT isoforms responsible for the N-glucuronidation of doxepin have not been definitively identified, although UGT1A4 is known to catalyze the N-glucuronidation of other tricyclic antidepressants. nih.gov Advanced computational chemistry and molecular modeling present powerful tools to predict and understand the interactions between doxepin and various UGT isoforms. nih.gov
Future investigations should employ techniques such as molecular docking and molecular dynamics simulations to model the binding of doxepin and its metabolites to the active sites of different UGT enzymes. These studies could help identify the key UGT isoforms involved, predict potential drug-drug interactions, and explain inter-individual variability in doxepin clearance. nih.gov
Development of Novel Analytical Techniques for In Situ or Real-Time Metabolite Monitoring
Current methods for quantifying doxepin and its metabolites typically involve hyphenated chromatographic and mass spectrometric techniques, which require sample collection and processing. alwsci.com The development of novel analytical techniques for in situ or real-time monitoring of this compound could revolutionize our understanding of its pharmacokinetics.
Future research should explore the development of biosensors or advanced imaging techniques capable of detecting and quantifying this compound directly in living systems. Such technologies would provide unprecedented temporal and spatial resolution of metabolite dynamics, offering insights into its formation, distribution, and elimination in real-time.
Deeper Mechanistic Understanding of Transcriptional and Epigenetic Regulation of UGTs Specific to Doxepin Metabolism
The expression and activity of UGT enzymes are subject to complex regulatory mechanisms, including transcriptional control by nuclear receptors and epigenetic modifications like DNA methylation and histone acetylation. nih.govnih.gov While the general principles of UGT regulation are known, the specific factors governing the expression of UGTs involved in doxepin metabolism are yet to be elucidated.
Future studies should aim to identify the specific transcription factors and epigenetic modifications that regulate the expression of UGT isoforms responsible for doxepin N-glucuronidation. This knowledge could help explain variability in doxepin metabolism due to genetic and environmental factors and may open avenues for personalized medicine. nih.gov
Exploration of Stereoselective Aspects of N-Glucuronidation (if relevant)
Doxepin is a mixture of (E)- and (Z)-isomers, which are known to exhibit different pharmacological activities and metabolic profiles. clinpgx.orgnih.gov The initial metabolism of doxepin by CYP enzymes has been shown to be stereoselective. service.gov.uk However, whether the subsequent N-glucuronidation step also proceeds in a stereoselective manner is an important, yet unanswered, question.
Future research should focus on the stereoselective synthesis and characterization of the (E)- and (Z)-isomers of this compound. In vitro studies using recombinant UGT isoforms could then be employed to determine if there are significant differences in the rates of formation of these two isomers.
Integration of Multi-Omics Data for Comprehensive Metabolite Pathway Mapping
A comprehensive understanding of doxepin metabolism requires an integrated approach that goes beyond the study of individual enzymes and pathways. The integration of data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of drug metabolism.
Future research should leverage multi-omics approaches to build comprehensive models of doxepin metabolism. By correlating genetic variations in UGTs (genomics) with their expression levels (transcriptomics and proteomics) and the resulting metabolite profiles (metabolomics), researchers can gain a more holistic understanding of the factors influencing the formation of this compound.
Development of Advanced In Vitro Co-Culture or Organ-on-a-Chip Models for Metabolite Studies
Traditional in vitro models of drug metabolism, such as liver microsomes and single-cell cultures, often lack the complexity of the in vivo environment. nih.gov Advanced in vitro models, including co-culture systems and organ-on-a-chip technology, offer the potential for more physiologically relevant studies of drug metabolism. nih.govthno.org
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural integrity of Doxepin-N-beta-D-Glucuronide in metabolic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical for structural elucidation. NMR provides detailed stereochemical information, while MS confirms molecular weight and fragmentation patterns. For glucuronides like this compound, β-glucuronidase digestion assays can validate the presence of the glucuronic acid moiety .
Q. How is this compound synthesized, and what purification techniques ensure high yield?
- Methodological Answer : Synthesis typically involves glucuronidation of the parent compound (Doxepin) using uridine diphosphate glucuronosyltransferase (UGT) enzymes or chemical conjugation via glycosidation-anomerization reactions. Purification requires reverse-phase chromatography with C18 columns, followed by lyophilization to isolate the conjugate. Yield optimization involves pH control (6.5–7.5) and temperature monitoring (37°C) during enzymatic reactions .
Q. What in vitro models are suitable for studying the hepatic clearance of this compound?
- Methodological Answer : Primary human hepatocytes or liver microsomes are preferred for glucuronidation studies. Incubation conditions should include UDPGA (uridine 5′-diphosphoglucuronic acid) as a cofactor. Kinetic parameters (e.g., , ) should be calculated using Michaelis-Menten plots, with validation via inhibition assays using known UGT inhibitors like probenecid .
Advanced Research Questions
Q. How can researchers optimize experimental designs to account for enzymatic variability in glucuronidation assays involving this compound?
- Methodological Answer : Stratify experiments by UGT isoform specificity (e.g., UGT1A4, UGT2B7) using recombinant enzymes. Include positive controls (e.g., estradiol-17β-glucuronide) and normalize activity to protein content. For inter-laboratory reproducibility, use standardized buffers (e.g., Tris-HCl, pH 7.4) and report enzyme sources (e.g., human liver microsomes vs. recombinant systems) .
Q. What methodological approaches resolve contradictions in reported plasma stability data of this compound across species?
- Methodological Answer : Stability discrepancies may arise from species-specific β-glucuronidase activity. Use plasma pre-screened for endogenous glucuronidase levels or add inhibitors like saccharic acid 1,4-lactone. For long-term stability, conduct time-course studies (e.g., 0–48 hours) at 37°C and compare degradation rates using LC-MS/MS. Cross-validate findings with in vivo pharmacokinetic data .
Q. What strategies are effective for integrating this compound into targeted drug delivery systems while maintaining conjugate stability?
- Methodological Answer : Linker design is critical. Use β-glucuronide-based linkers with self-immolative spacers (e.g., para-aminobenzyl carbamate) to ensure enzymatic cleavage specificity. Conjugation to monoclonal antibodies (mAbs) via cysteine residues improves stability, as demonstrated for similar glucuronide-drug conjugates. In vivo efficacy testing in xenograft models (e.g., renal cell carcinoma) can validate tumor-specific release .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the transporter affinity of this compound?
- Methodological Answer : Use transiently transfected cell systems (e.g., HeLa cells expressing OATP1B1) to isolate transporter-specific uptake. Competitive inhibition assays with high-affinity substrates (e.g., estradiol-17β-glucuronide, ) can clarify binding priorities. Report normalized uptake ratios (transfected vs. vector control) to minimize variability .
Experimental Design Considerations
Q. What controls are essential for ensuring reproducibility in studies on this compound’s metabolic fate?
- Methodological Answer : Include the following controls:
- Blank matrices : Plasma or urine without the analyte to rule out matrix interference.
- Enzyme-negative controls : Incubations without UDPGA or heat-inactivated enzymes.
- Stability controls : Samples stored at -80°C vs. room temperature to assess degradation.
Data should be normalized to internal standards (e.g., deuterated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
